Bis-maleimidomethyl ether

Beschreibung

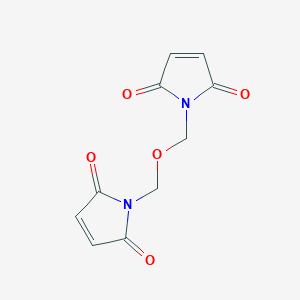

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(2,5-dioxopyrrol-1-yl)methoxymethyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O5/c13-7-1-2-8(14)11(7)5-17-6-12-9(15)3-4-10(12)16/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTRLJOWPWILGSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)COCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30934420 | |

| Record name | 1,1'-[Oxybis(methylene)]di(1H-pyrrole-2,5-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15209-14-0 | |

| Record name | Bis(N-maleimidomethyl)ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015209140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(N-maleimidomethyl)ether | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04085 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,1'-[Oxybis(methylene)]di(1H-pyrrole-2,5-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis-maleimidomethylether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(N-MALEIMIDOMETHYL) ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AO12W9Y4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Section 1: Core Concepts and Physicochemical Properties

An In-Depth Technical Guide to Bis-maleimidomethyl ether (CAS: 15209-14-0) for Advanced Bioconjugation

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Bis-maleimidomethyl ether (BMME). Moving beyond a simple datasheet, we will explore the core principles of its reactivity, the rationale behind its application in complex biological systems, and detailed protocols that ensure reproducible and meaningful results.

Bis-maleimidomethyl ether, identified by CAS number 15209-14-0, is a homobifunctional crosslinking agent.[1] Its structure features two maleimide groups connected by a short, flexible ether linkage. This symmetrical architecture makes it an invaluable tool for covalently linking two sulfhydryl (thiol) groups, forming stable thioether bonds.[2] This characteristic is central to its utility in creating intramolecular crosslinks within a single protein or intermolecular crosslinks between two thiol-containing molecules.[2][3]

The maleimide functional group is the cornerstone of BMME's utility. It exhibits a high degree of specificity for reaction with sulfhydryl groups under mild physiological conditions, a critical feature for applications involving sensitive biomolecules like proteins and peptides.

Table 1: Physicochemical Properties of Bis-maleimidomethyl ether

| Property | Value | Source(s) |

| CAS Number | 15209-14-0 | [1][2][4] |

| Molecular Formula | C₁₀H₈N₂O₅ | [2][4][5] |

| Molecular Weight | 236.18 g/mol | [2][4][5] |

| Appearance | White solid | [2] |

| Melting Point | 127 - 132 °C | [2] |

| Synonyms | BMME, N,N'-(Oxydimethylene)bismaleimide, 1,1'-[Oxybis(methylene)]bis-1H-pyrrole-2,5-dione | [1][2][4] |

| Reactivity | Reacts with sulfhydryl groups (thiols) | [1] |

Section 2: The Chemistry of Thiol-Maleimide Conjugation: A Mechanistic Perspective

Understanding the underlying reaction mechanism is paramount to designing successful conjugation strategies. The reaction between a maleimide and a thiol proceeds via a Michael addition. This is not simply a mixing of two reagents; it's a carefully controlled process governed by factors like pH, which dictates the availability of the reactive species.

The Causality of pH in Thiol-Maleimide Reactions: The key to this reaction is the deprotonation of the thiol group (-SH) to form a highly nucleophilic thiolate anion (-S⁻). The rate of the conjugation reaction is therefore highly pH-dependent.

-

Below pH 6.5: The thiol group is predominantly protonated. The reaction proceeds very slowly due to the low concentration of the reactive thiolate.

-

pH 6.5 - 7.5: This is the optimal range for most bioconjugation applications. It represents a critical balance: the concentration of the thiolate anion is sufficient for a rapid and efficient reaction, while the pH is low enough to minimize the competing hydrolysis of the maleimide ring itself.

-

Above pH 8.0: While the reaction with thiols can be very fast, the maleimide ring becomes increasingly susceptible to hydrolysis, which opens the ring and renders it unreactive. This side reaction can significantly reduce conjugation efficiency.

Therefore, the choice of a buffer system in the pH 6.5-7.5 range is a deliberate decision to maximize the desired thioether bond formation while preserving the integrity of the crosslinker.

Caption: Reaction mechanism for thiol-maleimide conjugation.

Section 3: Field-Proven Applications and Experimental Design

BMME's ability to bridge sulfhydryl groups makes it a versatile tool in various research and development areas, from basic protein chemistry to therapeutic development.

Application Spotlight: Intramolecular Crosslinking of Hemoglobin

A notable application of BMME is its use as an antisickling agent for red blood cells.[6] In a key study, researchers demonstrated that BMME readily traverses the red cell membrane and forms a covalent, intramolecular crosslink within hemoglobin S.[6] Specifically, it links the sulfhydryl group of a cysteine residue (beta-93 Cys) and the imidazolyl side chain of a histidine residue (beta-97 His).[6] This internal "stapling" of the protein alters its quaternary structure, stabilizing it in a conformation that is resistant to the sickling process upon deoxygenation.[6] This example powerfully illustrates how a short, specific crosslinker can be used to modulate protein conformation and function to achieve a therapeutic effect.

Application in Bioconjugate Development: Protein-Protein Crosslinking

In drug development and diagnostics, creating defined protein-protein conjugates is often necessary. BMME can be used to link two different proteins (Protein A and Protein B), provided each has an available sulfhydryl group. The workflow requires careful planning to ensure specificity and efficiency.

Caption: Workflow for creating protein-protein conjugates using BMME.

Section 4: Self-Validating Experimental Protocol

This protocol provides a robust, step-by-step methodology for crosslinking two generic thiol-containing proteins. Each step includes explanatory notes grounded in chemical principles to ensure the protocol is self-validating.

Protocol: Intermolecular Crosslinking of Protein A-SH and Protein B-SH

1. Reagent Preparation (The Foundation of Reproducibility)

-

Protein Solutions:

-

Prepare stock solutions of Protein A and Protein B at a known concentration (e.g., 1-5 mg/mL) in a conjugation buffer.

-

Expert Insight: A phosphate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2) is an excellent choice as it buffers effectively in the optimal reaction range and is non-reactive. Avoid buffers containing primary amines (like Tris) if any amine-reactive chemistry is also being considered, and ensure any thiol-based reducing agents (like DTT or TCEP) from previous steps have been removed via dialysis or a desalting column.

-

-

BMME Stock Solution:

-

BMME is not soluble in aqueous buffers.[3] Prepare a fresh 10-20 mM stock solution in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.

-

Expert Insight: Using anhydrous solvent is critical, as moisture can slowly hydrolyze the maleimide groups. "Immediately before use" is a key instruction; letting the stock solution sit for hours can lead to a loss of reactivity and inconsistent results.

-

2. The Conjugation Reaction (Controlled Stoichiometry)

-

Combine Protein A and Protein B in the conjugation buffer at the desired molar ratio (e.g., 1:1).

-

Add the BMME stock solution to the protein mixture to achieve a final molar excess of BMME over the total protein concentration.

-

Expert Insight: The optimal BMME-to-protein ratio must be determined empirically. Start with a 10-fold molar excess. A higher excess can increase the rate of reaction but also risks forming unwanted modifications or protein aggregation. The final concentration of DMSO/DMF in the reaction should be kept low (ideally <10% v/v) to avoid protein denaturation.

-

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

-

Expert Insight: The choice of temperature and time is a trade-off. Room temperature is faster, but 4°C can be gentler for sensitive proteins and allows for better control over the reaction progress, minimizing potential side reactions.

-

3. Quenching (A Definitive Endpoint)

-

Stop the reaction by adding a quenching reagent, such as L-cysteine or 2-mercaptoethanol, to a final concentration of 10-50 mM.

-

Incubate for 15-30 minutes at room temperature.

-

Expert Insight: This step is non-negotiable for achieving a defined product. The quencher is a small molecule thiol that reacts with any remaining unreacted maleimide groups on BMME, preventing further, unwanted crosslinking during downstream processing and analysis.

4. Purification and Analysis (Validation of Success)

-

Purification: Remove excess crosslinker and unreacted proteins using a method appropriate for the size of your conjugate, such as Size Exclusion Chromatography (SEC) or dialysis.

-

Analysis:

-

SDS-PAGE: This is the primary method for validation. When run under non-reducing conditions, a successful crosslink between Protein A (e.g., 50 kDa) and Protein B (e.g., 25 kDa) will show a new band at a higher molecular weight (~75 kDa), in addition to bands for the starting materials.

-

Mass Spectrometry (LC-MS): For unambiguous confirmation, mass spectrometry can verify the exact mass of the final conjugate.

-

Section 5: Safety, Storage, and Handling

Scientific integrity demands a commitment to safety. BMME must be handled with appropriate precautions.

-

Hazard Profile: BMME is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[4]

-

Handling: Always handle this reagent in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

-

Storage: Store BMME at 0 - 8 °C, protected from moisture.[2] The container should be kept tightly sealed to prevent degradation.[8]

References

-

Elucidating the Structural Features of Bis(arylimino)acenaphthene (Aryl-BIAN) Bismuth Complexes: A Combined Single-Crystal X-ray Diffraction and Hirshfeld Analysis Approach - MDPI. [Link]

-

NIOSH Pocket Guide to Chemical Hazards - bis-Chloromethyl ether - CDC. [Link]

-

Thiols of myosin. IV. "Abnormal" reactivity of S1 thiol and the conformational changes around S2 thiol - PubMed. [Link]

-

Bispecific Antibody-Drug Conjugates: Clinical Development and Future Directions - Stellarix. [Link]

-

bis-Maleimidoethane (BMOE) - CF Plus Chemicals. [Link]

-

Bis-(N-maleimidomethyl) ether: an antisickling reagent - PMC - NIH. [Link]

-

Bis(N-maleimidomethyl)ether | C10H8N2O5 | CID 84836 - PubChem - NIH. [Link]

-

BIS(N-MALEIMIDOMETHYL) ETHER - gsrs. [Link]

-

Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - RSC Publishing. [Link]

-

Material Safety Data Sheet - Vinylene carbonate, stabilized - Cole-Parmer. [Link]

- US3954878A - Synthesis of bis(2-substituted ethylthiomethyl)

-

Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs | Request PDF - ResearchGate. [Link]

-

SAFETY DATA SHEET - Webflow. [Link]

-

Bis(Chloromethyl) Ether - Safety Data Sheet. [Link]

-

BIS(2-DIMETHYLAMINOETHYL) ETHER | Occupational Safety and Health Administration. [Link]

-

Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. - ResearchGate. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. bis-Maleimidoethane (BMOE) — CF Plus Chemicals [cfplus.cz]

- 4. Bis(N-maleimidomethyl)ether | C10H8N2O5 | CID 84836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Bis-(N-maleimidomethyl) ether: an antisickling reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. agilent.com [agilent.com]

Early Studies of Bis-maleimidomethyl Ether as an Antisickling Agent: A Technical Guide

Introduction

Sickle cell disease (SCD) is a debilitating genetic disorder stemming from a single point mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS).[1] Under deoxygenated conditions, HbS polymerizes, distorting red blood cells into a characteristic sickle shape, which can lead to a cascade of debilitating and life-threatening complications.[1] The 1970s and 1980s marked a period of intensified research into the molecular and cellular basis of sickling, fostering the development of various therapeutic strategies aimed at preventing this polymerization.[1] One such approach focused on the chemical modification of HbS to increase its oxygen affinity, thereby stabilizing it in the non-polymerizing oxy-conformation. It was within this scientific context that Bis-maleimidomethyl ether emerged as a promising experimental antisickling agent. This technical guide provides an in-depth review of the seminal early studies on Bis-maleimidomethyl ether, detailing its mechanism of action, synthesis, and the key in vitro experiments that characterized its potential as a therapeutic agent for sickle cell disease.

Chemical Properties and Synthesis of Bis-maleimidomethyl Ether

Bis-maleimidomethyl ether (BMME), with the chemical formula C₁₀H₈N₂O₅, is a homobifunctional crosslinking agent.[2] Its structure features two reactive maleimide groups linked by a flexible ether bridge. This bifunctionality is central to its mechanism of action as an antisickling agent.

While the original research articles do not provide a detailed synthesis protocol, a plausible and chemically sound method can be constructed based on established procedures for the synthesis of N-substituted maleimides and bismaleimides.[2][3][4] The synthesis is a two-step process: the formation of N,N'-(oxydimethylene)dimaleamic acid, followed by cyclodehydration to yield the final product.

Hypothetical Synthesis Protocol:

Part 1: Synthesis of N,N'-(oxydimethylene)dimaleamic acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve maleic anhydride in a suitable solvent such as acetic acid or acetone.

-

Amine Addition: Prepare a solution of bis(aminomethyl) ether in a compatible solvent (e.g., acetone).

-

Reaction: Slowly add the bis(aminomethyl) ether solution dropwise to the maleic anhydride solution while maintaining a low temperature (e.g., 18-30°C) with an ice bath to control the exothermic reaction.

-

Reaction Completion: After the addition is complete, allow the reaction to stir for a specified time (e.g., 1-2 hours) at room temperature to ensure the complete formation of the intermediate, N,N'-(oxydimethylene)dimaleamic acid.

Part 2: Cyclodehydration to Bis-maleimidomethyl Ether

-

Dehydrating Agent: To the reaction mixture containing the maleamic acid intermediate, add a dehydrating agent, such as acetic anhydride.

-

Catalyst: Introduce a catalyst, for example, sodium acetate or a tin compound, to facilitate the cyclization.

-

Heating: Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

-

Isolation and Purification: After the reaction is complete, cool the mixture and precipitate the product by adding water. The crude Bis-maleimidomethyl ether can then be collected by filtration, washed with water to remove impurities, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

Mechanism of Action: Covalent Crosslinking of Hemoglobin S

The primary mechanism by which Bis-maleimidomethyl ether exerts its antisickling effect is through the covalent crosslinking of specific amino acid residues within the β-globin chains of hemoglobin S.[5][6] The two maleimide groups of the molecule are highly reactive towards sulfhydryl and imidazolyl groups.

Upon traversing the red blood cell membrane, Bis-maleimidomethyl ether interacts with oxyhemoglobin S, forming covalent bonds with the sulfhydryl group of β93 Cysteine and the imidazolyl group of β97 Histidine.[5][6] This intramolecular crosslink stabilizes the hemoglobin molecule in its oxygenated (R-state) conformation, which has a higher affinity for oxygen and does not participate in polymerization.

Caption: Mechanism of action of Bis-maleimidomethyl ether.

In Vitro Evaluation: Key Experimental Protocols and Findings

The early investigations into Bis-maleimidomethyl ether relied on a series of in vitro assays to characterize its antisickling properties. The following are detailed protocols based on the methodologies described in the seminal literature.

Experimental Protocol 1: Sickling Inhibition Assay

This assay is designed to visually and quantitatively assess the ability of a compound to prevent red blood cell sickling under hypoxic conditions.

-

Blood Sample Preparation: Obtain whole blood from individuals with sickle cell anemia (SS blood) in an appropriate anticoagulant (e.g., heparin).

-

Incubation with BMME: Incubate aliquots of the whole blood with varying concentrations of Bis-maleimidomethyl ether (or a vehicle control) for a specified period at 37°C.

-

Deoxygenation: Induce sickling by deoxygenating the red blood cells. This can be achieved by gassing the samples with a hypoxic gas mixture (e.g., 95% N₂ / 5% CO₂) or by using a chemical deoxygenating agent like sodium dithionite.

-

Microscopic Examination: Prepare wet mounts of the deoxygenated red blood cell suspensions on microscope slides.

-

Quantification of Sickled Cells: Examine the slides under a light microscope and count the number of sickled and normal-shaped cells in multiple fields of view to determine the percentage of sickled cells.

-

Data Analysis: Compare the percentage of sickled cells in the Bis-maleimidomethyl ether-treated samples to the control samples to determine the concentration-dependent inhibition of sickling.

Experimental Protocol 2: Oxyhemoglobin Dissociation Curve Analysis

This experiment measures the affinity of hemoglobin for oxygen, providing insight into the functional consequences of chemical modification.

-

Sample Preparation: Prepare solutions of purified hemoglobin or whole blood lysates from both normal (AA) and sickle (SS) red blood cells.

-

Treatment with BMME: Treat the hemoglobin solutions or lysates with Bis-maleimidomethyl ether.

-

Oxygenation and Deoxygenation: Use an oxygen dissociation analyzer to subject the samples to controlled cycles of oxygenation and deoxygenation.

-

Measurement of P₅₀: The analyzer continuously measures the partial pressure of oxygen (pO₂) and the corresponding hemoglobin oxygen saturation (SO₂). The P₅₀ value, which is the pO₂ at which hemoglobin is 50% saturated with oxygen, is determined from the resulting oxyhemoglobin dissociation curve.

-

Data Analysis: A "left-shift" in the oxyhemoglobin dissociation curve, indicated by a lower P₅₀ value in the treated sample compared to the untreated control, signifies an increased affinity of hemoglobin for oxygen.

Caption: Experimental workflow for evaluating antisickling agents.

Summary of Early In Vitro Findings

The initial studies of Bis-maleimidomethyl ether demonstrated its significant potential as an antisickling agent. The key quantitative findings from these early investigations are summarized below.

| Parameter | Control (Untreated SS Red Cells) | Bis-maleimidomethyl Ether Treated SS Red Cells | Reference |

| Red Blood Cell Sickling | Significant sickling upon deoxygenation | Prevention of the sickling reaction upon deoxygenation | [5][6] |

| Oxyhemoglobin Dissociation | Typical sigmoidal curve | Left-shifted oxyhemoglobin equilibrium curve with abolished cooperativity | [5][6] |

| Red Cell Enzyme Activity | Normal | No adverse effects observed | [5][6] |

| Red Cell Membrane Integrity | Normal | No apparent adverse effects | [5][6] |

Early In Vivo Studies: A Gap in the Literature

The seminal 1975 paper by Zak et al. in the Proceedings of the National Academy of Sciences mentions that "The detailed effects in vivo of this reagent...are reported in a separate communication." However, a comprehensive search of the subsequent literature does not readily yield this follow-up publication. This represents a significant gap in the publicly available early history of Bis-maleimidomethyl ether's development. Without access to these in vivo studies, a complete assessment of its efficacy and toxicity in animal models from that era cannot be made.

Caption: Logical relationship of BMME's properties and function.

Conclusion and Future Perspectives

The early studies on Bis-maleimidomethyl ether were pivotal in demonstrating the feasibility of using bifunctional crosslinking agents to inhibit sickle hemoglobin polymerization. The in vitro data clearly showed that by covalently modifying specific residues in the β-globin chain, it was possible to stabilize the R-state of hemoglobin, increase its oxygen affinity, and prevent the morphological changes associated with sickling. These findings provided a strong rationale for the continued exploration of hemoglobin-modifying agents as a therapeutic strategy for sickle cell disease.

While the lack of accessible in vivo data from that period makes it difficult to ascertain why Bis-maleimidomethyl ether did not progress further in development, the foundational research laid the groundwork for future investigations into more refined and targeted antisickling compounds. The principles elucidated in these early studies continue to inform the design and development of novel therapeutics for this challenging genetic disorder.

References

-

Zak, S. J., Geller, G. R., Finkel, B., Tukey, D. P., McCormack, M. K., & Krivit, W. (1975). Bis-(N-maleimidomethyl) ether: an antisickling reagent. Proceedings of the National Academy of Sciences of the United States of America, 72(10), 4153–4156. [Link]

-

Zak, S. J., Geller, G. R., Finkel, B., Tukey, D. P., McCormack, M. K., & Krivit, W. (1975). Bis-(N-maleimidomethyl) ether: an antisickling reagent. PubMed. [Link]

- Process for the preparation of N-substituted maleimides. (1990).

-

Synthesis, characterization and polymerization of new maleimides containing pendant 1,3,4-oxadiazole moiety. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

- Preparation process of N-substituted maleimides. (1990).

-

Synthesis on N-Alkylated Maleimides. (2018). ResearchGate. [Link]

- Preparation method of N, N' -m-phenylene bismaleimide. (2021).

-

Mehanna, A. S. (2009). Sickle Cell Anemia and Antisickling Agents Then and Now. Current Medicinal Chemistry, 16(35), 4681-4695. [Link]

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CN113264864A - Preparation method of N, N' -m-phenylene bismaleimide - Google Patents [patents.google.com]

- 5. Bis-(N-maleimidomethyl) ether: an antisickling reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP0403240A1 - Preparation process of N-substituted maleimides - Google Patents [patents.google.com]

The Chemistry and Application of Bis-maleimidomethyl Ether: A Technical Guide for Researchers

Introduction: The Power of Precise Molecular Linkage

In the intricate world of drug development and molecular biology, the ability to selectively and stably connect molecules is paramount. Bis-maleimidomethyl ether (BMME) has emerged as a powerful tool in this endeavor, acting as a short, sulfhydryl-reactive homobifunctional crosslinking reagent.[1] Its utility lies in its capacity to form stable covalent bonds with thiol groups, typically found in cysteine residues of proteins, making it an invaluable asset for creating complex biomolecular architectures.[2] This guide provides an in-depth exploration of the fundamental principles governing the use of BMME, from its underlying chemical reactivity to practical considerations for its application in bioconjugation and beyond.

Core Principles: Understanding the Thiol-Maleimide Reaction

The functionality of Bis-maleimidomethyl ether is rooted in the highly efficient and selective reaction between its maleimide groups and thiols. This reaction, a Michael addition, proceeds rapidly under mild, near-neutral pH conditions, forming a stable thioether linkage.[3][4]

Reaction Mechanism: A Step-by-Step Look

The core of the thiol-maleimide reaction involves the nucleophilic attack of a thiol group on one of the carbon atoms of the maleimide's double bond. This process can be visualized as follows:

Caption: Thiol-Maleimide Michael Addition Reaction.

The electron-withdrawing nature of the adjacent carbonyl groups makes the double bond of the maleimide highly susceptible to nucleophilic attack by the thiolate anion (R-S⁻).[5]

Optimizing Reaction Conditions: The Critical Role of pH

The selectivity of the maleimide-thiol reaction is highly dependent on the pH of the reaction buffer. The optimal pH range for this conjugation is between 6.5 and 7.5.[4][6][7] Within this window, the reaction with sulfhydryl groups is approximately 1,000 times faster than with primary amines.[4][6][7]

-

Below pH 6.5: The concentration of the more nucleophilic thiolate anion is reduced, slowing down the reaction rate.

-

Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis, and the reactivity towards primary amines (e.g., lysine residues) becomes more pronounced, leading to a loss of specificity.[6][8]

| pH Range | Primary Reaction | Secondary/Side Reactions |

| 6.5 - 7.5 | Thiol-Maleimide Addition (Optimal) | Minimal |

| < 6.5 | Slower Thiol-Maleimide Addition | - |

| > 7.5 | Thiol-Maleimide Addition | Maleimide Hydrolysis, Reaction with Amines |

Practical Applications of Bis-maleimidomethyl Ether

The homobifunctional nature of BMME, possessing two maleimide groups, makes it an ideal crosslinking agent for a variety of applications in research and drug development.[1][2]

Intramolecular and Intermolecular Protein Crosslinking

BMME can be used to link two sulfhydryl groups within the same protein (intramolecular) or between different protein subunits (intermolecular). This is particularly useful for:

-

Stabilizing Protein Structure: By introducing a covalent bridge, BMME can lock a protein into a specific conformation, which is beneficial for structural studies or for enhancing protein stability.[9]

-

Investigating Protein-Protein Interactions: The formation of a crosslink between two proteins provides direct evidence of their close proximity and can be used to map interaction interfaces.[10]

-

Antibody Engineering: BMME can be used to crosslink the antibody chains at their disulfide interlinkage sites after reduction, creating a more stable antibody structure for applications like immunoaffinity chromatography.[11]

Development of Antibody-Drug Conjugates (ADCs)

A significant application of maleimide-containing linkers, including derivatives of BMME, is in the construction of Antibody-Drug Conjugates (ADCs).[4] In this context, the linker connects a potent cytotoxic drug to a monoclonal antibody that specifically targets cancer cells.[12] The stability of the thioether bond is crucial for ensuring that the drug remains attached to the antibody while in circulation and is only released at the tumor site.[12]

Caption: Generalized workflow for ADC development and action.

Experimental Protocol: Protein Crosslinking with BMME

This protocol provides a general framework for crosslinking proteins using Bis-maleimidomethyl ether. Optimization of reagent concentrations and reaction times may be necessary for specific applications.

Materials

-

Bis-maleimidomethyl ether (BMME)

-

Protein of interest with free sulfhydryl groups

-

Conjugation Buffer: Phosphate buffer (50-100 mM), pH 6.5-7.5, containing EDTA (1-5 mM)

-

Quenching Solution: Cysteine or β-mercaptoethanol (10-50 mM final concentration)

-

Solvent for BMME: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Desalting column or dialysis equipment

Procedure

-

Protein Preparation:

-

Ensure the protein solution is in the appropriate Conjugation Buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

The protein concentration should typically be in the range of 1-10 mg/mL.

-

-

Preparation of BMME Stock Solution:

-

Immediately before use, dissolve BMME in a minimal amount of DMF or DMSO to prepare a concentrated stock solution (e.g., 10-20 mM). BMME has low aqueous solubility, so preparing a stock in an organic solvent is necessary.[6]

-

-

Crosslinking Reaction:

-

Add the BMME stock solution to the protein solution to achieve the desired final molar excess of the crosslinker. A 10- to 20-fold molar excess of BMME over the protein is a common starting point.

-

Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

To stop the crosslinking reaction, add the Quenching Solution to a final concentration of 10-50 mM.

-

Incubate for 15-30 minutes at room temperature. The quenching reagent will react with any unreacted maleimide groups on the BMME.

-

-

Removal of Excess Reagents:

-

Remove excess BMME and quenching reagent by desalting or dialysis against a suitable buffer for downstream applications.

-

-

Analysis of Crosslinking:

-

Analyze the crosslinking efficiency and the formation of crosslinked products using techniques such as SDS-PAGE, size-exclusion chromatography (SEC), or mass spectrometry.

-

Critical Considerations and Troubleshooting

Hydrolysis of the Maleimide Group

The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5.[6][8] This side reaction opens the maleimide ring, rendering it unreactive towards thiols. To minimize hydrolysis, it is crucial to work within the recommended pH range and to use freshly prepared BMME solutions.[4]

Stability of the Thioether Linkage: The Retro-Michael Reaction

While the thioether bond formed is generally stable, it can undergo a retro-Michael reaction, leading to cleavage of the conjugate.[13] This is a particular concern in vivo, where endogenous thiols like glutathione can facilitate this reverse reaction.[14]

To enhance the stability of the conjugate, the succinimide ring formed after the initial conjugation can be hydrolyzed to the corresponding succinamic acid.[13][15] This ring-opening reaction renders the conjugate much more stable and resistant to the retro-Michael reaction.[13] Hydrolysis can be promoted by incubating the conjugate at a slightly alkaline pH (e.g., pH 8.5-9.0) for a short period after the initial conjugation.[16]

Caption: Stability pathways of the maleimide-thiol adduct.

Conclusion

Bis-maleimidomethyl ether is a versatile and powerful tool for creating specific and stable linkages between molecules containing sulfhydryl groups. A thorough understanding of the underlying thiol-maleimide chemistry, particularly the influence of pH on reactivity and the stability of the resulting conjugate, is essential for its successful application. By carefully controlling reaction conditions and considering post-conjugation stabilization strategies, researchers can effectively harness the potential of BMME to advance their work in areas ranging from fundamental protein biochemistry to the development of next-generation therapeutics.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10967, Bis(Chloromethyl) Ether. Retrieved from [Link]

-

Zhou, J., et al. (2024). Bispecific antibody drug conjugates: Making 1+1>2. PMC - NIH. Retrieved from [Link]

-

Abdelghany, A. M., & Rohlfs, R. J. (1981). Bis-(N-maleimidomethyl) ether: an antisickling reagent. PMC - NIH. Retrieved from [Link]

-

Parvari, R., et al. (1988). Specific interchain cross-linking of antibodies using bismaleimides. Repression of ligand leakage in immunoaffinity chromatography. PubMed. Retrieved from [Link]

-

Li, J., et al. (2021). Regulating the Homogeneity of Thiol-Maleimide Michael-Type Addition-Based Hydrogels Using Amino Biomolecules. MDPI. Retrieved from [Link]

-

Jones, M. W., et al. (2011). In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation. Bioconjugate Chemistry - ACS Publications. Retrieved from [Link]

-

Witte, M. D., et al. (2010). A general chemical crosslinking strategy for structural analyses of weakly interacting proteins applied to preTCR–pMHC complexes. PubMed Central. Retrieved from [Link]

-

Thermo Fisher Scientific. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 84836, Bis(N-maleimidomethyl)ether. Retrieved from [Link]

-

Christie, R. J., et al. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry. Retrieved from [Link]

-

Lowe, A. B. (2014). Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. ResearchGate. Retrieved from [Link]

-

Wikipedia. Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate. Retrieved from [Link]

-

Lowe, A. B. (2014). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. RSC Publishing. Retrieved from [Link]

-

Raines, R. T., et al. (2010). Catalysis of imido-group hydrolysis in a maleimide conjugate. PMC - NIH. Retrieved from [Link]

-

Sivaraman, J. How to cross-link proteins. Retrieved from [Link]

-

ACS Publications. Cross-linking reactions in maleimide and bis(maleimide) polymers. An ESR study. Retrieved from [Link]

-

Bernardes, G. J. L., et al. (2024, January 10). The Nitrile Bis-Thiol Bioconjugation Reaction. PubMed. Retrieved from [Link]

-

Bernardes, G. J. L., et al. (2021). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. PMC - NIH. Retrieved from [Link]

-

Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]

-

RSC Publishing. The medicinal chemistry evolution of antibody–drug conjugates. Retrieved from [Link]

-

Tumey, L. N., et al. (2014). Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy. Sci-Hub. Retrieved from [Link]

-

Pearson Study Prep. (2015, March 23). Reactions of Thiols. YouTube. Retrieved from [Link]

-

Raines, R. T. (2025, August 5). Catalysis of imido group hydrolysis in a maleimide conjugate. ResearchGate. Retrieved from [Link]

-

Max Perutz Labs. Sample preparation guidelines for MS-based cross-linking (XL-MS). Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. bachem.com [bachem.com]

- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A general chemical crosslinking strategy for structural analyses of weakly interacting proteins applied to preTCR–pMHC complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Specific interchain cross-linking of antibodies using bismaleimides. Repression of ligand leakage in immunoaffinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bispecific antibody drug conjugates: Making 1+1>2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Step-by-step guide for antibody conjugation with Bis-maleimidomethyl ether

Application Note: High-Fidelity Antibody Conjugation using Bis-maleimidomethyl Ether (BMME)

Abstract & Introduction

Bis-maleimidomethyl ether (BMME) is a homobifunctional, sulfhydryl-reactive crosslinker utilized to covalently conjugate two thiol-containing biomolecules. Unlike common alkyl-chain maleimides (e.g., BMOE, BMB), BMME contains an inner ether linkage (

This guide provides a rigorous, field-proven protocol for conjugating antibodies using BMME. It prioritizes the preservation of antigen-binding affinity by targeting inter-chain disulfides (hinge region) rather than random lysines, ensuring site-selective orientation.

Chemical Mechanism & Critical Parameters

The conjugation relies on the Michael addition reaction. The maleimide group (an electrophile) reacts specifically with a free sulfhydryl group (a nucleophile, -SH) on the antibody to form a stable, irreversible thioether bond.

Critical Control Points:

-

pH Specificity (The "Goldilocks Zone"): The reaction must occur between pH 6.5 and 7.5 .

-

Why: At pH < 6.0, the reaction rate is significantly slower. At pH > 8.0, unprotonated primary amines (Lysine residues) become nucleophilic enough to compete with thiols, leading to non-specific aggregation and heterogeneity. Furthermore, the rate of maleimide ring hydrolysis increases exponentially at alkaline pH, rendering the reagent inert [1].

-

-

Hydrolysis Competition: Maleimides hydrolyze in water to form non-reactive maleamic acid. This reaction competes with conjugation.

-

Operational Implication: BMME must be dissolved in anhydrous organic solvent (DMSO/DMF) immediately prior to use. Aqueous stock solutions cannot be stored.

-

-

Disulfide Reduction: Native antibodies (IgG) lack free thiols. They must be partially reduced (cleaving heavy-heavy or heavy-light chain disulfides) to generate reactive sulfhydryls without dismantling the antibody's tertiary structure.

Mechanism Diagram

Figure 1: Reaction mechanism showing the reduction of antibody disulfides followed by Michael addition with BMME. Note the competing hydrolysis pathway.

Materials & Equipment

-

Antibody: Monoclonal IgG (free of carrier proteins like BSA/Gelatin).

-

Crosslinker: BMME (Bis-maleimidomethyl ether).[1][2][3][4] Store at 4°C under desiccant.

-

Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride).

-

Expert Note: TCEP is preferred over DTT because it is odorless, stable, and less susceptible to air oxidation. Unlike DTT, TCEP does not strictly require removal before maleimide addition, but desalting is recommended for precise stoichiometry [2].

-

-

Solvents: Anhydrous DMSO (Dimethyl sulfoxide) or DMF.

-

Buffers:

-

Conjugation Buffer: PBS (100mM Phosphate, 150mM NaCl), pH 7.2, 5mM EDTA.

-

Note: EDTA is mandatory to chelate divalent metals that catalyze disulfide re-oxidation.

-

-

Purification: Zeba™ Spin Desalting Columns (7K MWCO) or dialysis cassettes.

Step-by-Step Protocol

Phase 1: Antibody Preparation & Reduction

Objective: Generate reactive sulfhydryls (-SH) by selectively reducing inter-chain disulfides.

-

Buffer Exchange: If the antibody is in Tris or contains preservatives (NaN3), buffer exchange into Conjugation Buffer (pH 7.2) using a desalting column. Adjust concentration to 2–5 mg/mL .

-

Reduction: Add TCEP to the antibody solution to achieve a final concentration of 20 mM (approx. 10-fold molar excess over disulfides).[5]

-

Incubation: Incubate for 30 minutes at Room Temperature (RT) .

-

Desalting (Critical): Pass the reduced antibody through a pre-equilibrated desalting column (e.g., Zeba Spin) to remove excess TCEP.

-

Scientific Rationale: While TCEP is less reactive toward maleimides than DTT, high concentrations can still consume the BMME reagent over time. Desalting ensures that the calculated stoichiometry of the crosslinker reacts only with the protein.

-

Phase 2: Conjugation Reaction

Objective: Crosslink the reduced antibody with the target molecule (or second antibody).

-

Calculate Stoichiometry: Determine the molar concentration of the antibody. For homobifunctional crosslinking, a 10-fold to 20-fold molar excess of BMME is standard to prevent polymerization (one antibody reacting with another antibody immediately).

-

Prepare BMME Solution:

-

Initiate Reaction: Add the calculated volume of BMME stock to the reduced antibody.

-

Technique: Add dropwise while gently vortexing. Ensure the final DMSO concentration is < 10% (v/v) to prevent protein precipitation.

-

-

Incubation: Incubate for 1 hour at Room Temperature or 2 hours at 4°C .

-

Keep the reaction vessel protected from light (good practice, though BMME is not strictly photosensitive).

-

Phase 3: Quenching & Purification

Objective: Halt the reaction and remove non-conjugated crosslinker.[]

-

Quenching (Optional but Recommended): Add 1M Cysteine or 2-Mercaptoethanol to a final concentration of 10-20 mM. Incubate for 15 minutes. This scavenges any unreacted maleimides.[]

-

Purification: Remove excess BMME and byproducts using a Desalting Column or Dialysis against PBS (pH 7.4).

-

Validation: Verify protein recovery via A280 absorbance.[9]

-

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for BMME conjugation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation | DMSO concentration too high (>10%). | Add BMME slower; dilute BMME stock further before addition. |

| Low Conjugation Efficiency | Hydrolysis of BMME. | Ensure BMME is dissolved in dry DMSO immediately before use. Check buffer pH is < 7.5. |

| Low Conjugation Efficiency | Incomplete Reduction. | Verify TCEP activity. Ensure EDTA is present in buffers to prevent re-oxidation.[10][11] |

| Aggregation / Smearing | Over-crosslinking. | Reduce the molar excess of BMME. Reduce reaction time. |

| Loss of Antibody Activity | Modification of Antigen Binding Site. | Ensure pH was kept at 6.5–7.2 to target hinge thiols and avoid Lysine (amine) modification in the CDRs. |

References

-

Hermanson, G. T. (2013).[10] Bioconjugate Techniques (3rd ed.).[10] Academic Press. Chapter 3: The Chemistry of Reactive Groups.

-

Thermo Fisher Scientific. (n.d.). TCEP-HCl Product Information and Protocol. Retrieved from

-

BroadPharm. (2022).[6] S-S bond reduction by TCEP.[5][6][7][10][12] Retrieved from

-

Vector Laboratories. (n.d.). Maleimide Reaction Chemistry and pH Specificity. Retrieved from

Sources

- 1. scbt.com [scbt.com]

- 2. Bis(N-maleimidomethyl)ether | C10H8N2O5 | CID 84836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Bis-(N-maleimidomethyl) ether: an antisickling reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disulfide reduction using TCEP reaction [biosyn.com]

- 6. broadpharm.com [broadpharm.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. biopharminternational.com [biopharminternational.com]

- 12. lumiprobe.com [lumiprobe.com]

Application Notes & Protocols: Bis-maleimidomethyl Ether (BMOE) Hydrogel Formation

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formation of hydrogels using Bis-maleimidomethyl ether (BMOE) as a homobifunctional crosslinker. We delve into the core chemical principles, provide detailed, field-tested protocols for synthesis and characterization, and offer insights into the causality behind experimental choices. The methodologies described herein are designed to be self-validating, ensuring reproducible and robust hydrogel fabrication for applications ranging from tissue engineering to controlled drug delivery.

Introduction: The Role of BMOE in Advanced Hydrogel Scaffolds

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large quantities of water or biological fluids, making them exceptional candidates for biomedical applications.[1][2] Their utility is largely dictated by the method used to crosslink the polymer chains, which defines their mechanical properties, degradation profile, and biocompatibility.[3][4] Chemical crosslinking, which involves the formation of stable covalent bonds, produces hydrogels with enhanced mechanical stability compared to their physically crosslinked counterparts.[3][5]

Bis-maleimidomethyl ether (BMOE) is a short-chain, homobifunctional crosslinker containing two maleimide groups. These maleimide moieties react with high specificity towards sulfhydryl (thiol, -SH) groups, making BMOE an ideal tool for covalently linking polymers that have been functionalized with thiols.[6] The resulting thioether bond is stable under typical physiological conditions, providing a robust and reliable method for creating hydrogel networks.[6] This guide will explore the fundamental chemistry, practical design considerations, and detailed protocols for leveraging BMOE in hydrogel synthesis.

The Core Chemistry: Thiol-Maleimide Michael Addition

The formation of a BMOE-crosslinked hydrogel is predicated on the thiol-maleimide Michael-type addition reaction. This "click chemistry" reaction is highly efficient and proceeds under mild, aqueous conditions, making it ideal for encapsulating sensitive biologics or for in situ gelation.[7][8]

Mechanism of Action & Specificity

The reaction involves the nucleophilic attack of a thiol group (or more accurately, the thiolate anion) on the electron-deficient carbon-carbon double bond of the maleimide ring. This forms a stable, covalent thioether linkage.[9][10]

Caption: Thiol-Maleimide Michael addition and potential hydrolysis side reaction.

Causality Behind Experimental Choices: The reaction is highly specific to sulfhydryl groups within a pH range of 6.5 to 7.5.[6] At pH values above 8.0, the maleimide ring becomes susceptible to hydrolysis, opening to form a non-reactive maleamic acid, which will prevent crosslinking.[6][11] Furthermore, at very high pH, the reaction with primary amines can occur, albeit at a much slower rate than the reaction with thiols.[6] Therefore, maintaining the pH within the optimal 6.5-7.5 range is critical for achieving efficient and specific hydrogel crosslinking.

Designing a BMOE-Crosslinked Hydrogel System

The properties of the final hydrogel are not determined by the BMOE linker alone, but by the interplay between the crosslinker and the thiol-containing macromer.

Component 1: The Thiol-Containing Macromer: A polymer backbone must be selected and functionalized to present free thiol groups. Common choices include:

-

Poly(ethylene glycol) (PEG): Multi-arm PEG-thiol precursors are widely available and prized for their biocompatibility and low protein adsorption.[7][9]

-

Natural Polymers: Materials like hyaluronic acid (HA), gelatin, or dextran can be chemically modified to introduce thiol groups, creating bioactive scaffolds that can mimic the native extracellular matrix (ECM).[2][12]

Component 2: The BMOE Crosslinker: BMOE is a small molecule (MW = 252.22 g/mol ) with a spacer arm length of approximately 8 Å. This short linker results in a relatively tight network structure. For applications requiring more flexible or porous networks, longer bis-maleimide crosslinkers can be considered.

Controlling Network Properties: The kinetics of gelation and the final mechanical properties of the hydrogel are tunable by adjusting several key parameters.

| Parameter | Effect on Gelation | Effect on Hydrogel Properties | Rationale & Insights |

| Macromer Concentration | Faster Gelation at higher concentrations. | Increased Stiffness (higher storage modulus, G'). | Higher concentration increases the proximity of reactive groups, accelerating the crosslinking reaction and resulting in a denser polymer network.[9] |

| pH of Buffer | Faster Gelation at pH 7.5 vs. 6.5. | Minimal effect on final stiffness if within the optimal range. | Gelation is accelerated at slightly basic pH because the concentration of the nucleophilic thiolate anion (S⁻) increases. However, pH > 8.0 should be avoided to prevent maleimide hydrolysis.[9] |

| Thiol-to-Maleimide Ratio | Gelation is most efficient at a 1:1 stoichiometric ratio . | Deviating from a 1:1 ratio can reduce crosslink density and stiffness . | A 1:1 ratio ensures that all reactive groups are consumed to form the network. An excess of either component will result in unreacted functional groups, leading to network imperfections and reduced mechanical strength.[10] |

| Temperature | Faster Gelation at higher temperatures (e.g., 37°C vs. 4°C). | Can influence the final network homogeneity. | Increased temperature enhances reaction kinetics. However, for cell encapsulation, physiological temperature (37°C) is standard. Slower gelation at lower temperatures can sometimes improve network homogeneity.[6][9] |

Protocol for BMOE Hydrogel Formation

This protocol describes the formation of a hydrogel by crosslinking a dithiol-functionalized polymer with BMOE. The example uses a 4-arm PEG-Thiol, but the principle is applicable to other multi-thiolated polymers.

Materials and Reagents

-

Multi-Arm PEG-Thiol (e.g., 4-Arm PEG-SH, 20 kDa)

-

Bis-maleimidomethyl ether (BMOE)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching solution: L-Cysteine or β-mercaptoethanol (BME) in PBS (e.g., 100 mM)

-

Sterile, low-adhesion microcentrifuge tubes

-

Vortex mixer

Experimental Workflow Diagram

Caption: Step-by-step workflow for BMOE hydrogel formation.

Detailed Protocol

Note: Maleimides can hydrolyze in aqueous solutions. Prepare the BMOE stock solution immediately before use.[6] Using degassed buffer for the polymer solution minimizes thiol oxidation.

-

Prepare the Polymer Solution:

-

Calculate the required mass of your thiol-functionalized polymer to achieve the desired final weight/volume percentage. For a 5% (w/v) hydrogel, dissolve 50 mg of polymer in 1 mL of degassed PBS (pH 7.2).

-

Ensure the polymer is fully dissolved. Gentle warming or vortexing can assist.

-

-

Prepare the BMOE Stock Solution:

-

Determine the molar concentration of thiol groups in your polymer solution.

-

Example: For a 5% (w/v) solution of 20 kDa 4-Arm PEG-SH: (50 mg/mL) / (20,000 g/mol ) = 2.5 mM of PEG. Since there are 4 thiol arms, the total thiol concentration is 2.5 mM * 4 = 10 mM.

-

-

To achieve a 1:1 molar ratio of thiol to maleimide, the final concentration of BMOE's maleimide groups must also be 10 mM. Since BMOE has two maleimide groups, the required final concentration of the BMOE molecule is 5 mM.

-

Prepare a concentrated stock of BMOE in anhydrous DMSO. A 10x stock (50 mM BMOE) is common. Dissolve 12.6 mg of BMOE in 1 mL of DMSO.

-

Expert Tip: The low aqueous solubility of BMOE necessitates using an organic solvent like DMSO for the stock solution. Keep the final DMSO concentration in the hydrogel below 10% to avoid protein denaturation or cell toxicity if applicable.[6]

-

-

Initiate Crosslinking:

-

Aliquot the required volume of the polymer solution into a microcentrifuge tube (e.g., 900 µL).

-

Add the calculated volume of the BMOE stock solution (e.g., 100 µL of 50 mM BMOE stock for a 10x dilution) to the polymer solution.

-

Immediately cap the tube and vortex vigorously for 5-10 seconds to ensure homogeneous mixing before gelation begins.

-

Quickly transfer the solution to your desired mold or well plate.

-

-

Gelation:

-

Quenching (Optional but Recommended):

-

After the hydrogel has fully formed (e.g., 1-2 hours), you can add a quenching solution containing a small thiol molecule like L-Cysteine to react with any remaining maleimide groups. This is crucial for cell encapsulation studies to prevent unreacted maleimides from reacting with cell surface proteins.

-

Essential Characterization Techniques

Validating the properties of your hydrogel is a critical step.

Protocol: Swelling Ratio Measurement

The swelling ratio provides insight into the crosslink density of the hydrogel network.

-

Prepare a hydrogel sample and record its initial mass after gelation (M_initial).

-

Immerse the hydrogel in a large volume of PBS or deionized water at 37°C.

-

Allow the hydrogel to swell to equilibrium, typically over 24-48 hours, changing the buffer periodically.

-

Remove the swollen hydrogel, gently blot away excess surface water with a lint-free wipe, and record the swollen mass (M_swollen).[7]

-

(Optional) Lyophilize (freeze-dry) the swollen hydrogel to obtain the dry mass (M_dry).

-

Calculate the Swelling Ratio (Q): Q = M_swollen / M_dry

Protocol: Rheological Analysis

Rheology is used to quantify the viscoelastic properties of the hydrogel, such as the storage modulus (G'), which represents its stiffness.

-

Prepare the hydrogel by mixing the polymer and BMOE solutions directly on the rheometer platform or by casting a gel of the appropriate dimensions.

-

Use a parallel plate geometry (e.g., 8-20 mm diameter).

-

Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant, low strain (e.g., 1%) within the linear viscoelastic region.[13]

-

A successfully crosslinked hydrogel will exhibit a storage modulus (G') that is significantly higher than its loss modulus (G'') and is relatively independent of frequency.

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Hydrogel does not form or is too weak. | 1. Incorrect stoichiometry (thiol:maleimide ratio).2. Hydrolysis of BMOE stock.3. Oxidation of thiol groups on the polymer. | 1. Recalculate and verify molar ratios.2. Prepare fresh BMOE stock immediately before use.3. Use degassed buffers for polymer dissolution; store thiol polymers under inert gas if possible. |

| Gelation is too fast for proper mixing/casting. | 1. High macromer concentration.2. pH is too high (e.g., >7.5). | 1. Reduce the w/v percentage of the polymer.2. Lower the buffer pH to the 6.8-7.2 range.3. Work at a lower temperature (e.g., on ice) and then transfer to 37°C after casting.[9] |

| Inconsistent results between batches. | 1. Inhomogeneous mixing.2. Variability in reagent preparation. | 1. Ensure immediate and vigorous vortexing after adding BMOE.2. Use calibrated pipettes and freshly prepared solutions for each experiment. |

References

-

Shainoff, J. R., et al. (1976). Bis-(N-maleimidomethyl) ether: an antisickling reagent. Proceedings of the National Academy of Sciences, 73(11), 4153–4156. [Link]

-

Calderón-Colonia, J. R., et al. (2023). Mecanisms of the chemical crosslinking to obtain the hydrogels: Synthesis, conditions of crosslinking and biopharmaceutical applications. Research, Society and Development, 12(9), e12912942738. [Link]

-

Lelieveld, C. M., et al. (2022). Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels. Polymers, 14(20), 4443. [Link]

-

Oluwasogo, A. S., et al. (2023). Synthesis and Characterization of Superabsorbent Hydrogel from Activated Hydrochar-Sucrose Crosslinked with Maleic Acid. Advances in Chemical Engineering and Science, 13(4), 213-225. [Link]

-

Ahmed, E. M. (2015). Hydrogel: Preparation, characterization, and applications: A review. Journal of Advanced Research, 6(2), 105–121. [Link]

-

Lin, C. C., et al. (2011). In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition. Pharmaceutical Research, 28(5), 1034–1045. [Link]

-

Nguyen, T. H., et al. (2023). Design and Preparation Of A Novel Hydrogel Based On Maleimide–Thiol Conjugation. bioRxiv. [Link]

-

Zhong, L., et al. (2022). Bioactive Hydrogels Based on Tyramine and Maleimide Functionalized Dextran for Tissue Engineering Applications. International Journal of Molecular Sciences, 23(21), 13327. [Link]

-

Ren, B., et al. (2021). Regulating the Homogeneity of Thiol-Maleimide Michael-Type Addition-Based Hydrogels Using Amino Biomolecules. Gels, 7(4), 209. [Link]

-

Lewis, K. J. R., et al. (2021). Exploiting maleimide-functionalized hyaluronan hydrogels to test cellular responses to physical and biochemical stimuli. Biomedical Materials, 16(4), 045028. [Link]

-

Bas-Orozco, A. L., et al. (2021). A Rapid Crosslinkable Maleimide-Modified Hyaluronic Acid and Gelatin Hydrogel Delivery System for Regenerative Applications. Materials, 14(4), 759. [Link]

-

Kuhl, N., et al. (2015). New insights into the cross-linking and degradation mechanism of Diels–Alder hydrogels. Journal of Materials Chemistry B, 3(40), 7956-7966. [Link]

-

Zhou, Y., et al. (2021). Advances in crosslinking strategies of biomedical hydrogels. Biomaterials Science, 9(4), 1076-1087. [Link]

-

Zhong, L., et al. (2022). Bioactive Hydrogels Based on Tyramine and Maleimide Functionalized Dextran for Tissue Engineering Applications. International Journal of Molecular Sciences, 23(21), 13327. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bioactive Hydrogels Based on Tyramine and Maleimide Functionalized Dextran for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Formation Mechanism of Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in crosslinking strategies of biomedical hydrogels - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 5. Mecanisms of the chemical crosslinking to obtain the hydrogels: Synthesis, conditions of crosslinking and biopharmaceutical applications | Research, Society and Development [rsdjournal.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. New insights into the cross-linking and degradation mechanism of Diels–Alder hydrogels - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 12. A Rapid Crosslinkable Maleimide-Modified Hyaluronic Acid and Gelatin Hydrogel Delivery System for Regenerative Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

Application Notes & Protocols: Engineering Stable Thioether Bonds with Bis-maleimidomethyl Ether

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Bis-maleimidomethyl ether (BMME) for creating stable thioether bonds. This document delves into the underlying chemical principles, provides detailed experimental protocols, and offers insights into optimizing conjugation strategies for robust and reliable outcomes.

Foundational Principles: The Power and Nuances of Maleimide-Thiol Chemistry

The formation of a thioether bond via the reaction of a maleimide with a sulfhydryl group (thiol) is a cornerstone of modern bioconjugation.[1] This Michael addition reaction is favored for its high specificity towards cysteine residues in proteins under mild, physiological conditions, often being categorized under the "click chemistry" umbrella for its efficiency and selectivity.[2]

Bis-maleimidomethyl ether is a homobifunctional crosslinking agent, featuring two maleimide moieties connected by a short ether linker.[3] This structure allows for the intramolecular or intermolecular crosslinking of thiol-containing molecules.[4][]

The Chemistry of Conjugation: A Two-Step Perspective

The journey to a stable thioether linkage is a two-phase process:

-

Initial Adduct Formation: The primary reaction involves the nucleophilic attack of a thiol on one of the electron-deficient double bonds of the maleimide rings of BMME. This results in the formation of a thiosuccinimide intermediate.[1] This initial bond formation is rapid and proceeds efficiently at a neutral pH.[1]

-

Ensuring Stability through Hydrolysis: A critical consideration is the potential reversibility of the initial thiosuccinimide linkage through a retro-Michael reaction, particularly in environments with high concentrations of other thiols, such as glutathione within a cell.[6][7] To create a truly stable and irreversible thioether bond, the thiosuccinimide ring should undergo hydrolysis.[8][9] This ring-opening event forms a succinamic acid thioether, which is resistant to the retro-Michael reaction, thereby preventing the premature release of a conjugated payload.[7][9][10]

Visualizing the Reaction Pathway and Workflow

To better understand the chemical transformation and the experimental process, the following diagrams illustrate the key steps.

Caption: Mechanism of Thioether Bond Formation and Stabilization.

Caption: General Experimental Workflow for BMME Conjugation.

Optimizing Reaction Conditions: A Data-Driven Approach

The success of your conjugation reaction hinges on several critical parameters. The following table summarizes these variables and provides empirically derived recommendations.

| Parameter | Recommended Range | Rationale and Key Considerations |

| pH | 7.0 - 7.5 | This pH range ensures that the thiol groups are sufficiently nucleophilic to react with the maleimide while minimizing hydrolysis of the maleimide before conjugation.[11] |

| Temperature | Room Temperature (20-25 °C) | The reaction is typically rapid enough at room temperature.[12] Higher temperatures may increase the rate of maleimide hydrolysis. |

| Molar Ratio (BMME:Thiol) | 2:1 to 20:1 | An excess of the maleimide-containing reagent is often used to drive the reaction to completion, especially when labeling proteins.[11][12][13] The optimal ratio should be determined empirically for each specific application. |

| Reaction Time | 30 minutes to 2 hours | Reaction times can vary depending on the reactivity of the specific thiol and the concentrations of the reactants.[12] Progress can be monitored using analytical techniques like HPLC or SDS-PAGE. |

| Solvent | Aqueous buffers (PBS, HEPES, Tris) | These buffers are compatible with most biological molecules.[11] Ensure the buffer does not contain any free thiols. For the BMME stock solution, anhydrous DMSO or DMF is recommended to prevent premature hydrolysis.[11][14] |

Detailed Experimental Protocols

The following protocols provide a starting point for your experiments. It is crucial to adapt and optimize these procedures for your specific molecules of interest.

Protocol 1: Preparation of a Thiol-Containing Protein

For proteins with existing free cysteines, this step may not be necessary. If your protein's cysteines are involved in disulfide bonds, a reduction step is required.

-

Protein Solution Preparation: Dissolve your protein in a degassed reaction buffer (e.g., 1x PBS, 100 mM HEPES, pH 7.0-7.5) to a final concentration of 1-10 mg/mL.[11]

-

Reduction of Disulfide Bonds (Optional):

-

Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.[11]

-

Incubate at room temperature for 20-30 minutes.[11]

-

If using DTT (dithiothreitol), it must be removed before adding the maleimide reagent, typically by dialysis or a desalting column, as it will compete for the maleimide.[11] TCEP does not need to be removed.

-

Protocol 2: BMME Conjugation Reaction

-

BMME Stock Solution: Prepare a 10 mM stock solution of Bis-maleimidomethyl ether in anhydrous DMSO or DMF.[11][14] This should be done immediately before use to minimize hydrolysis.

-

Initiate Conjugation: While gently vortexing the protein solution, add the desired volume of the BMME stock solution to achieve the target molar ratio.

-

Incubation: Allow the reaction to proceed at room temperature for 1-2 hours. The optimal time may need to be determined empirically.

-

Quenching the Reaction (Optional): To stop the reaction and consume any unreacted BMME, a small molecule thiol like L-cysteine or β-mercaptoethanol can be added to a final concentration of ~10-20 mM.

-

Purification: Remove excess BMME and other small molecules by size exclusion chromatography (SEC), dialysis, or using a desalting column.

Protocol 3: Post-Conjugation Hydrolysis for Enhanced Stability

To ensure the long-term stability of the thioether bond, a post-conjugation hydrolysis step can be beneficial.

-

pH Adjustment: After purification, adjust the pH of the conjugate solution to 8.5-9.0 using a suitable buffer (e.g., 50 mM sodium borate).

-

Incubation: Incubate the solution at 37 °C for 1-2 hours.

-

Final Buffer Exchange: Return the conjugate to a neutral pH buffer (e.g., PBS pH 7.4) for storage using a desalting column or dialysis.

Troubleshooting and Expert Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Conjugation Efficiency | - Incomplete reduction of disulfide bonds.- Hydrolysis of BMME before conjugation.- Incorrect pH. | - Increase the concentration or incubation time of the reducing agent.- Prepare fresh BMME stock solution in anhydrous solvent immediately before use.- Verify and adjust the pH of the reaction buffer to 7.0-7.5. |

| Precipitation of Protein | - High concentration of organic solvent from BMME stock.- Protein instability under reaction conditions. | - Use a more concentrated BMME stock to minimize the volume of organic solvent added.- Perform a buffer screen to find conditions where the protein is more stable. |

| Inconsistent Results | - Oxidation of thiols back to disulfides.- Variable reaction times or temperatures. | - Degas all buffers and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[11]- Standardize all reaction parameters. |

| Deconjugation Over Time | - Incomplete hydrolysis of the thiosuccinimide ring. | - Implement the post-conjugation hydrolysis protocol (Protocol 3) to ensure complete ring opening and stabilization. |

Conclusion

Bis-maleimidomethyl ether is a valuable tool for creating stable thioether crosslinks in a variety of research and development applications. By understanding the underlying chemistry, carefully controlling reaction parameters, and implementing strategies to ensure the final stability of the conjugate, researchers can achieve robust and reproducible results. The protocols and insights provided in this guide serve as a strong foundation for the successful application of this powerful bioconjugation chemistry.

References

-

Shai, S., and D. I. C. Wang. "Bis-(N-maleimidomethyl) ether: an antisickling reagent." Proceedings of the National Academy of Sciences 72.10 (1975): 4153-4156. [Link]

-

Cao, Yi, et al. "Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjugates." Nature Research (2019). [Link]

-

Spicer, C. D., and B. G. Davis. "Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting." Angewandte Chemie International Edition 53.48 (2014): 13236-13239. [Link]

-

Almeida, A. M., et al. "Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting." International Journal of Pharmaceutics 548.1 (2018): 31-39. [Link]

-

Lyon, R. P., et al. "Long-Term Stabilization of Maleimide–Thiol Conjugates." Bioconjugate Chemistry 25.8 (2014): 1489-1495. [Link]

-

ResearchGate. "(PDF) Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting." Researchgate.net. [Link]

-

ResearchGate. "The Nitrile Bis-Thiol Bioconjugation Reaction." Researchgate.net. [Link]

-

SigutLabs. "Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release." Sigutlabs.com, 4 Dec. 2025. [Link]

-

ResearchGate. "(PDF) Preparation, characterization, and properties of poly(thioether ether imide)s from isomeric bis(chlorophthalimide)s and 4,4′-thiobisbenzenethiol." Researchgate.net. [Link]

-

UCL Discovery. "minireview: addressing the retro-michael instability of maleimide bioconjugates." UCL.ac.uk. [Link]

-

JoVE. "Protein Bioconjugates Via Cysteine-Maleimide Chemistry l Protocol Preview." YouTube, 26 Sep. 2022. [Link]

-

ResearchGate. "Protocol for maleimide-PEG coupling to a protein containing a single cysteine residue?" Researchgate.net, 29 Jul. 2020. [Link]

-

Royal Society of Chemistry. "Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity." RSC.org. [Link]

-

Lyon, R. P., et al. "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates." Nature Biotechnology 32.10 (2014): 1059-1062. [Link]

-

ResearchGate. "Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity." Researchgate.net. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. "Thioether Formation." ACS.org. [Link]

-

Grove, T. L., et al. "Structural Insights into Thioether Bond Formation in the Biosynthesis of Sactipeptides." Journal of the American Chemical Society 139.38 (2017): 13441-13444. [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. scbt.com [scbt.com]

- 4. Bis-(N-maleimidomethyl) ether: an antisickling reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. pubs.acs.org [pubs.acs.org]

- 8. communities.springernature.com [communities.springernature.com]

- 9. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]

- 10. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 12. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biotium.com [biotium.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Bis-maleimidomethyl ether (BMME) Crosslinking Reactions

Welcome to the technical support center for Bis-maleimidomethyl ether (BMME) crosslinking reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. My aim is to equip you with the knowledge to overcome common challenges and achieve successful and reproducible crosslinking results.

The Unstable Link: Understanding BMME Chemistry